
Angeloyl-CoA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Angeloyl-CoA, also known as the CoA-activated form of angelic acid, is a compound with significant biological and pharmacological importance. Angelic acid, or (Z)-2-methyl-2-butenoic acid, is a naturally occurring compound found in various plants. This compound is involved in several biochemical pathways and has been studied for its potential therapeutic benefits, including anti-inflammatory and anti-cancer effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Angeloyl-CoA can be achieved through both chemical and microbial methods. One common approach involves the use of yeast, specifically Saccharomyces cerevisiae, which is genetically engineered to produce this compound. This process involves the expression of genes from the biosynthetic cluster of Streptomyces species in yeast. Exogenous feeding of propionate and the heterologous expression of propionyl-CoA synthase from Streptomyces sp. are employed to increase intracellular propionyl-CoA levels, resulting in the production of this compound .
Industrial Production Methods
Industrial production of this compound can be scaled up using microbial fermentation techniques. By optimizing the expression of key enzymes and feeding strategies, higher yields of this compound can be achieved. For example, substituting propionyl-CoA carboxylase with a carboxylase derived from Streptomyces coelicolor has been shown to increase this compound levels .
化学反应分析
Types of Reactions
Angeloyl-CoA undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in metabolic pathways and the synthesis of other biologically active compounds.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include propionate, methyl-malonate, and various acyl-CoA ligases. The conditions for these reactions typically involve controlled pH, temperature, and the presence of specific enzymes to facilitate the desired transformations .
Major Products Formed
The major products formed from the reactions involving this compound include methyl-malonyl-CoA, 3-hydroxyl-2-methyl-butyryl-CoA, and other CoA derivatives. These products play crucial roles in various metabolic pathways and the biosynthesis of natural products .
科学研究应用
Angeloyl-CoA has a wide range of scientific research applications across various fields:
Chemistry: It is used as a precursor in the synthesis of complex natural products and as a substrate in enzymatic studies.
Biology: this compound is involved in metabolic pathways and is studied for its role in cellular processes.
Medicine: The compound has shown potential anti-inflammatory and anti-cancer properties, making it a candidate for therapeutic development.
Industry: This compound is used in the production of pharmaceuticals and other biologically active compounds.
作用机制
The mechanism of action of Angeloyl-CoA involves its role as a CoA-activated form of angelic acid. It participates in various biochemical pathways by acting as a substrate for enzymes involved in the synthesis of other CoA derivatives. The molecular targets and pathways include the biosynthesis of polyketides and other secondary metabolites .
相似化合物的比较
Similar Compounds
Similar compounds to Angeloyl-CoA include other CoA derivatives such as acetyl-CoA, malonyl-CoA, and propionyl-CoA. These compounds share structural similarities and participate in similar biochemical pathways.
Uniqueness
This compound is unique due to its specific role in the biosynthesis of angelates, which are pharmacologically active natural products. Its ability to be produced through microbial fermentation also sets it apart from other CoA derivatives .
属性
分子式 |
C26H42N7O17P3S |
|---|---|
分子量 |
849.6 g/mol |
IUPAC 名称 |
S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-2-methylbut-2-enethioate |
InChI |
InChI=1S/C26H42N7O17P3S/c1-5-14(2)25(38)54-9-8-28-16(34)6-7-29-23(37)20(36)26(3,4)11-47-53(44,45)50-52(42,43)46-10-15-19(49-51(39,40)41)18(35)24(48-15)33-13-32-17-21(27)30-12-31-22(17)33/h5,12-13,15,18-20,24,35-36H,6-11H2,1-4H3,(H,28,34)(H,29,37)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/b14-5-/t15-,18+,19?,20+,24-/m1/s1 |
InChI 键 |
PMWATMXOQQZNBX-PZOXHXJVSA-N |
手性 SMILES |
C/C=C(/C)\C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
规范 SMILES |
CC=C(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-[2-(cyclopropylamino)-6-(2,4-dichlorophenyl)-7-oxopyrido[2,3-d]pyrimidin-8-yl]-N-hydroxyhexanamide](/img/structure/B12378031.png)

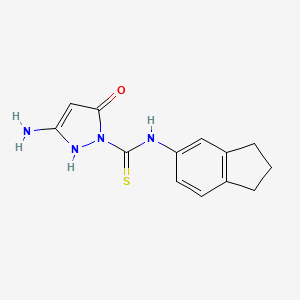
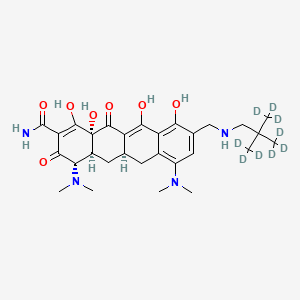

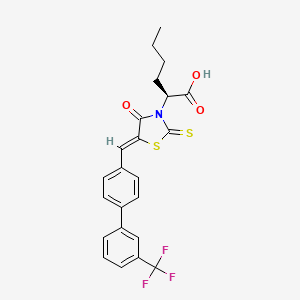
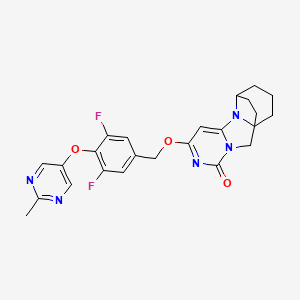
![(1S,2S,5R,7R)-8-azabicyclo[3.2.1]octane-2,7-diol](/img/structure/B12378077.png)
![[(2R,3R,5S,6S,8R,13S,16S,17R,18R)-11-ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate](/img/structure/B12378084.png)
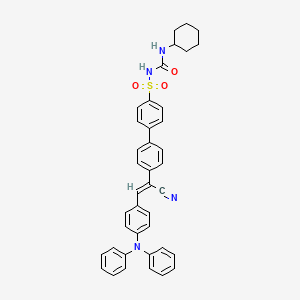
![2-[[2-Chloro-5-[[1-(3-chlorophenyl)-6-hydroxy-2,4-dioxopyrimidin-5-yl]methylideneamino]phenyl]methyl]-4,5-dihydroisoindole-1,3-dione](/img/structure/B12378093.png)
